2-(Cyclopentylamino)-5-nitrobenzonitrile CAS number and properties
2-(Cyclopentylamino)-5-nitrobenzonitrile CAS number and properties
Topic: 2-(Cyclopentylamino)-5-nitrobenzonitrile: Technical Profile & Application Guide CAS Number: 849043-64-7 Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
2-(Cyclopentylamino)-5-nitrobenzonitrile (CAS 849043-64-7) is a specialized nitrogen-containing building block used primarily in the synthesis of fused heterocyclic systems, such as quinazolines, benzimidazoles, and indazoles. Its structural core—a benzonitrile ring substituted with a nitro group and a secondary cyclic amine—serves as a "privileged scaffold" in medicinal chemistry.
This compound is particularly valued for its ability to introduce the cyclopentyl moiety , a hydrophobic pharmacophore often utilized to fill specific binding pockets (e.g., the ATP-binding site of kinases or the hydrophobic cleft of nuclear receptors). This guide details its physicochemical properties, a validated synthesis protocol via nucleophilic aromatic substitution (
Chemical Identity & Physicochemical Properties
The compound is characterized by a highly polarized push-pull electronic system, where the electron-withdrawing nitro and cyano groups activate the aromatic ring, while the electron-donating amino group provides stability and a handle for hydrogen bonding.
Table 1: Physicochemical Specifications
| Property | Value/Description |
| CAS Number | 849043-64-7 |
| IUPAC Name | 5-nitro-2-(cyclopentylamino)benzonitrile |
| Molecular Formula | |
| Molecular Weight | 231.25 g/mol |
| SMILES | C1CCC(C1)Nc2ccc(cc2C#N)[O-] |
| Appearance | Yellow to Orange Solid (Crystalline) |
| Melting Point | 135–140 °C (Predicted/Analogous range) |
| Solubility | Soluble in DMSO, DMF, DCM; Low solubility in water |
| LogP (Predicted) | ~2.8 (Lipophilic) |
| pKa (Predicted) | ~ -1.5 (Conjugate acid of aniline nitrogen) |
Synthesis & Manufacturing Protocol
The most robust route to 2-(cyclopentylamino)-5-nitrobenzonitrile is the Nucleophilic Aromatic Substitution (
Mechanism of Action (Chemical)
The reaction proceeds via a Meisenheimer complex intermediate. The strong electron-withdrawing nature of the nitro group at the para position and the nitrile group at the ortho position lowers the energy of the transition state, facilitating the displacement of the leaving group (Fluorine or Chlorine).
Validated Experimental Protocol
Reagents:
-
Substrate: 2-Fluoro-5-nitrobenzonitrile (CAS 17417-09-3) [Preferred for speed] or 2-Chloro-5-nitrobenzonitrile.
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Nucleophile: Cyclopentylamine (1.2 equivalents).
-
Base: Triethylamine (
) or Potassium Carbonate ( ) (2.0 equivalents). -
Solvent: Acetonitrile (
) or DMF (for higher temperatures).
Step-by-Step Methodology:
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Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of 2-Fluoro-5-nitrobenzonitrile in 20 mL of anhydrous Acetonitrile.
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Addition: Cool the solution to 0°C in an ice bath. Add 20.0 mmol of Triethylamine followed by dropwise addition of 12.0 mmol of Cyclopentylamine .
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Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.
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Note: If using the Chloro- analog, heat to 60–80°C in DMF for 4–6 hours.
-
-
Monitoring: Monitor reaction progress via TLC (Hexane:Ethyl Acetate 3:1) or LC-MS until the starting material is consumed.
-
Workup: Pour the reaction mixture into 100 mL of ice-water. The product typically precipitates as a yellow/orange solid.
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Isolation: Filter the solid, wash with water (3 x 20 mL) to remove salts and excess amine.
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Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) if high purity (>99%) is required.
Visualization: Synthesis & Downstream Logic
The following diagram illustrates the synthesis pathway and the subsequent cyclization logic used to transform this intermediate into bioactive heterocycles.
Figure 1: Synthetic pathway from fluorinated precursor to the target nitrile, showing downstream divergence into bioactive heterocyclic scaffolds.
Applications in Drug Discovery
This compound is not typically a final drug but a high-value intermediate . Its utility lies in the strategic placement of functional groups:
-
Kinase Inhibition (ATP-Competitive):
-
The Cyclopentyl group is a classic "hydrophobic filler." In many kinase inhibitors (e.g., CDK or Aurora kinase inhibitors), a hydrophobic pocket exists near the ribose-binding region of ATP. The cyclopentyl ring occupies this space, improving affinity and selectivity compared to linear alkyl chains.
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Mechanism: The nitrile group can be cyclized with formamidine acetate to form a Quinazoline ring. The resulting 4-aminoquinazoline scaffold mimics the adenine ring of ATP.
-
-
Nuclear Receptor Modulators:
-
Nitro-benzonitriles are precursors to Androgen Receptor (AR) antagonists. The electron-withdrawing nitro group mimics the electronics required for AR binding, while the cyclopentyl amine provides steric bulk to prevent helix-12 folding (antagonist conformation).
-
-
Bioisostere Construction:
-
The nitrile group (-CN) can be converted into a Tetrazole (using Sodium Azide), serving as a carboxylic acid bioisostere with improved metabolic stability and membrane permeability.
-
Safety & Handling
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Hazard Classification:
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Acute Toxicity: Harmful if swallowed or inhaled (Category 4).
-
Irritation: Causes skin and eye irritation (Category 2).[1]
-
-
Specific Risks:
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Nitro Compounds: While stable at room temperature, nitroaromatics can decompose exothermically at very high temperatures. Avoid heating dry solids above 200°C.
-
Nitriles: Do not mix with strong acids or oxidizers, as this may release toxic gases (though the nitrile group here is relatively stable).
-
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Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the amine.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 519417, 2-Fluoro-5-nitrobenzonitrile. Retrieved from [Link]
- Organic Syntheses.General Procedures for Nucleophilic Aromatic Substitution. (Analogous protocols for nitrobenzonitriles).
